(4-(((N,N-dimethylsulfamoyl)amino)methyl)phenyl)boronic acid
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Overview
Description
(4-(((N,N-dimethylsulfamoyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylsulfamoyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((N,N-dimethylsulfamoyl)amino)methyl)phenyl)boronic acid typically involves the reaction of a suitable boronic acid precursor with a dimethylsulfamoyl-substituted amine. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is crucial in optimizing the reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-(((N,N-dimethylsulfamoyl)amino)methyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling typically yields biaryl compounds, while oxidation reactions can produce boronic esters.
Scientific Research Applications
(4-(((N,N-dimethylsulfamoyl)amino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Industry: The compound’s unique reactivity is exploited in the production of advanced materials and sensors.
Mechanism of Action
The mechanism by which (4-(((N,N-dimethylsulfamoyl)amino)methyl)phenyl)boronic acid exerts its effects is primarily through the formation of reversible covalent bonds with cis-diol-containing molecules. This interaction is pH-dependent, allowing for the capture and release of target molecules under controlled conditions . The boronic acid group plays a crucial role in this mechanism, acting as a reactive site for the formation of these covalent bonds.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methanesulfonyl)phenylboronic acid
- 4-(Methylthio)phenylboronic acid
- 4-Mercaptophenylboronic acid
- 4-Aminophenylboronic acid hydrochloride
Uniqueness
Compared to these similar compounds, (4-(((N,N-dimethylsulfamoyl)amino)methyl)phenyl)boronic acid is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective recognition and binding of cis-diol-containing molecules .
Properties
IUPAC Name |
[4-[(dimethylsulfamoylamino)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O4S/c1-12(2)17(15,16)11-7-8-3-5-9(6-4-8)10(13)14/h3-6,11,13-14H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGRPFGXQVLKML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNS(=O)(=O)N(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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